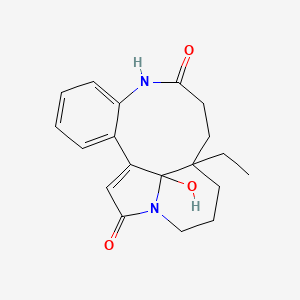

Leuconolam

Description

Properties

IUPAC Name |

12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDBJKLQCGAPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1(C(=CC3=O)C4=CC=CC=C4NC(=O)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918194 | |

| Record name | 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93710-27-1 | |

| Record name | Leuconolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093710271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The Izgu-Hoye synthesis disassembled leuconolam (1 ) into a maleimide-bearing precursor (3 ) capable of undergoing intramolecular allylic silane addition. This key disconnection aimed to construct the carbinolamide core and adjacent quaternary centers in a single step. The Ireland-Claisen rearrangement and Mitsunobu reaction were employed to install critical stereoelectronic features in intermediate 3a/3b .

Ireland-Claisen Rearrangement and Mitsunobu Displacement

Synthesis commenced with methallyl alcohol (6 ), which underwent SN2 alkylation with bromide 5 to yield primary alcohol 8 . Swern oxidation of 8 generated an aldehyde, which underwent 1,2-addition with (trimethylsilyl)methylmagnesium chloride (7 ) to furnish secondary alcohol 9 (66% yield over three steps). Acetylation provided ester 4 , setting the stage for the Ireland-Claisen rearrangement. Treatment with lithium diisopropylamide (LDA) and hexamethylphosphoramide (HMPA) induced-sigmatropic rearrangement, delivering silyl ester 11 with >85% yield and exclusive E-alkene geometry.

Maleimide Installation and Cyclization

Mitsunobu coupling of alcohol 12 with furan-protected maleimide 13a/13b afforded intermediates 3a/3b (≥80% yield). Thermolysis at 100°C in toluene induced retro-Diels-Alder cleavage, unmasking the maleimide carbonyl. The pivotal cyclization employed BF3·OEt2 to mediate 6-endo allylsilane addition to the maleimide, forming the carbinolamide with simultaneous establishment of C10 and C20 stereocenters.

Macrolactamization and Final Elaboration

Saponification of methyl ester 14d required LiOH·H2O to avoid base-sensitive carbinolamide decomposition (>90% yield). HATU-mediated macrolactamization of the resultant amino acid provided 21 (71% yield), followed by Pd/C-catalyzed hydrogenation (50 psi H2) to saturate the exo-methylene group, delivering this compound (1 ) in 95% yield.

Table 1: Key Intermediates and Yields in the Izgu-Hoye Synthesis

| Intermediate | Transformation | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 8 → 9 | 1,2-Addition of 7 to aldehyde | Swern oxidation, Grignard addn | 66 |

| 4 → 11 | Ireland-Claisen rearrangement | LDA, HMPA, TBSCl | 85 |

| 12 → 3a | Mitsunobu coupling with 13a | DIAD, PPh3, THF | 82 |

| 3a → 2 | BF3-mediated cyclization | BF3·OEt2, CH2Cl2 | 78 |

Staudinger Reaction-Based Divergent Synthesis (Zhu et al., 2015)

Common Intermediate Strategy

Zhu’s approach leveraged a unified intermediate (16 ) bearing orthogonal Boc and azide protecting groups to enable programmable polycyclizations. Selective deprotection dictated hemiaminal formation pathways, allowing diversion toward this compound, leuconoxine, or mersicarpine cores.

Synthesis of Intermediate 16

Hydroboration-oxidation of known diene 12 installed a primary alcohol, which underwent Mitsunobu reaction with diphenylphosphoryl azide (DPPA) to introduce the azide functionality. Lactol formation via DIBAL-H reduction, followed by Ohira–Bestmann alkynylation, constructed the alkyne precursor to 16 .

Water-Mediated Regiocontrol

Staudinger reaction of 16 with triphenylphosphine generated a reactive aza-ylide. In anhydrous conditions, 5-exo cyclization predominated, yielding melodinine E-like intermediates. Conversely, water addition stabilized a tetrahedral intermediate, favoring 6-endo closure to the this compound core. Subsequent acetylation and aldol condensation completed the carbinolamide motif.

Table 2: Comparative Cyclization Outcomes in Zhu’s Synthesis

| Condition | Pathway | Product | Yield (%) |

|---|---|---|---|

| Anhydrous THF | 5-exo | Leuconoxine precursor | 68 |

| H2O (3 equiv) | 6-endo | This compound intermediate | 72 |

Critical Comparison of Methodologies

Efficiency and Scalability

The Izgu-Hoye route achieved this compound in 15 linear steps with an overall yield of 8.2%, prioritizing brevity through tandem bond-forming events. In contrast, Zhu’s approach required 18 steps but enabled access to three alkaloids from 16 , highlighting versatility at the expense of step economy.

Stereochemical Control

Both methods established the C10 and C20 stereocenters with high fidelity. The Izgu-Hoye cyclization exploited allylsilane geometry to enforce cis-diaxial addition, while Zhu’s Staudinger protocol relied on substrate preorganization to dictate regioselectivity.

Functional Group Compatibility

Notably, the Izgu-Hoye synthesis necessitated LiOH·H2O for ester hydrolysis to circumvent carbinolamide decomposition—a limitation absent in Zhu’s route due to late-stage acetylation.

Chemical Reactions Analysis

Types of Reactions: Leuconolam undergoes various chemical reactions, including:

Oxidation: Conversion from rhazinilam to this compound involves oxidative processes.

Cyclization: Key cyclization steps are crucial in the synthesis of this compound.

Common Reagents and Conditions:

Staudinger Reactions: Utilized for regiocontrolled cyclizations.

Oxidative Reagents: Employed in the conversion from rhazinilam.

Major Products: The major product formed from these reactions is this compound itself, which can further undergo skeletal rearrangements to produce other related alkaloids .

Scientific Research Applications

Structural Characteristics

Leuconolam is characterized by a nine-membered lactam and a pyrrole-derived unit. Its complex structure includes a stereogenic quaternary carbon, which contributes to its distinct biological properties. The compound is typically synthesized from natural precursors such as melodinine E and leuconodine B through various chemical transformations including cyclization and functionalization reactions .

Synthesis of this compound

The total synthesis of this compound has been achieved through several methodologies:

- Biomimetic Synthesis : Recent studies have explored biomimetic approaches that mimic natural biosynthetic pathways. For instance, the conversion of melodinine E to this compound involves several steps including cyclization and oxidative cleavage .

- Regioselective Cyclization : A notable method includes regio- and diastereoselective Lewis-acid mediated allylative cyclization, which establishes adjacent tetrasubstituted carbon centers effectively .

- Reverse Biomimetic Synthesis : Another approach involves the reverse transformation of melodinine E under acidic conditions to yield this compound, showcasing its versatility in synthetic applications .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:

- Anticancer Potential : Although this compound itself does not exhibit tubulin-related activity like some of its relatives, it has been investigated for its role as a precursor in the synthesis of compounds with anticancer properties. The rhazinilam family, which includes this compound, has shown promise in developing new anticancer agents .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases .

Case Study 1: Total Synthesis and Biological Evaluation

A study conducted by Kam et al. (2015) successfully synthesized this compound from natural sources and evaluated its biological activity. The research highlighted the compound's structural diversity and potential therapeutic applications in cancer treatment through its derivatives .

Case Study 2: Synthesis via Lewis-Acid Catalysis

Research by Zhang et al. (2012) focused on the regioselective synthesis of this compound using Lewis-acid catalysis. This method allowed for efficient formation of the compound with high yields, demonstrating its practical applicability in synthetic organic chemistry .

Mechanism of Action

Leuconolam exerts its effects through its unique molecular structure, which includes a stereogenic quaternary carbon and a tetrahydroindolizine core . These structural features contribute to its taxol-like antimitotic activities, which involve disrupting microtubule dynamics and inhibiting cell division .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Alkaloids

Structural Features

Leuconolam

- Core structure : Nine-membered lactam ring fused to a pyrrole unit.

- Key functional groups : Lactam, tertiary amine, and axial chirality due to hindered rotation of the macrocycle .

- Molecular weight : 326.39 g/mol .

Mersicarpine

- Core structure : Seven-membered cyclic imine, δ-lactam, and a hemiaminal quaternary center.

- Distinctive feature : All-carbon quaternary stereocenter .

Leuconoxine

- Core structure : δ-Lactam, indoline moiety, and aminal functionality.

- Structural divergence: Incorporates a piperidine ring and γ-lactam, differing from this compound in bond connectivity .

Rhazinilam

- Core structure: Similar nine-membered lactam to this compound but lacks the pyrrole-derived unit.

- Biosynthetic link: Proposed to originate from oxidative pathways akin to this compound .

Table 1. Structural Comparison of this compound and Related Alkaloids

This compound

- Key methods :

- Staudinger reaction : Regiocontrolled cyclization of a common acyclic intermediate (75% yield under acidic conditions) .

- Biomimetic synthesis : Oxidative conversion from rhazinilam or tabersonine-derived precursors .

- Enantioselective synthesis : Banwell’s 19-step route (1.2% yield) using allylic alkylation and chiral resolution .

Mersicarpine

- Synthesized via intramolecular aldol condensation or Staudinger cyclization (90% yield from intermediate 21) .

Rhazinilam

- Predominantly synthesized via biomimetic oxidative pathways from Aspidosperma alkaloids (e.g., tabersonine) .

Biological Activity

Leuconolam is a monoterpenoid bislactam alkaloid derived from the Leuconotis plant species, specifically L. griffithii and L. eugenifolia. Its unique structural characteristics and potential biological activities have garnered significant interest in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, synthesis methods, and its implications for drug discovery.

Structural Characteristics

This compound possesses a complex polycyclic molecular architecture, characterized by a functionalized α,β-unsaturated carbinolamide subunit. This structure is significant as it contributes to the compound's biological properties and reactivity. The total synthesis of this compound has been achieved through various synthetic routes, highlighting its intricate chemical framework .

Antitumor Properties

Research indicates that this compound does not exhibit tubulin-related activity, which distinguishes it from its close analog rhazinilam, known for its antimitotic properties . However, this compound is part of a family of compounds that have been investigated for their potential anticancer effects. The structural features of this compound suggest it may interact with biological targets relevant to cancer treatment.

The mechanisms underlying the biological activity of this compound remain an area of active investigation. While specific pathways have not been fully elucidated, studies suggest that its structural components may allow it to engage with cellular targets involved in cancer progression.

Synthesis and Research Findings

The total synthesis of this compound has been achieved using various methodologies, including regio- and diastereoselective cyclizations. Notable synthetic strategies involve:

- Lewis-Acid Mediated Allylative Cyclization : This method was employed to construct adjacent tetrasubstituted carbon centers effectively .

- Intramolecular Reactions : The use of organostannanes facilitated the introduction of substituents necessary for constructing the this compound framework .

Case Studies

Data Table: Summary of Key Research Findings on this compound

Q & A

Q. What are the established synthetic routes for Leuconolam, and how do they address stereochemical challenges?

this compound’s enantioselective synthesis relies on organocatalyzed intramolecular Michael additions to establish quaternary carbon centers. For example, the use of MacMillan’s first-generation organocatalyst enables cyclization of pyrrole derivatives with β,β-disubstituted acrylaldehyde moieties, yielding tetrahydroindolizine intermediates in 74% enantiomeric excess (ee). Subsequent steps include borohydride reduction and bromination to confirm absolute configurations via X-ray crystallography .

Q. Which analytical methods are critical for validating this compound’s enantiopurity and structural integrity?

Chiral HPLC (e.g., Diacel ChiralPak AS-H column) is essential for assessing enantiomeric ratios, while X-ray crystallography resolves ambiguities in absolute configurations. Sodium borohydride reduction of unstable aldehyde intermediates stabilizes products for analysis, ensuring reproducibility in spectral data (¹H/¹³C NMR, IR) .

Q. How do researchers design experiments to confirm this compound’s bioactivity as a spindle toxin?

In vitro tubulin polymerization assays are standard. Researchers compare this compound’s IC₅₀ values with rhazinilam and rhazinal to evaluate microtubule disruption. Dose-response studies must account for rapid interconversion of iminium intermediates during organocatalysis, which may influence bioactivity .

Advanced Research Questions

Q. What methodological strategies resolve low enantioselectivity in this compound’s organocatalyzed cyclization?

Counterion variation in MacMillan’s catalyst (e.g., trifluoroacetate vs. other anions) has been explored to enhance stereochemical control. However, proton loss kinetics at C2 limit improvements, necessitating iterative optimization of reaction conditions (solvent polarity, temperature) .

Q. How should researchers address contradictions in reported ee values between synthetic intermediates and final products?

Discrepancies often arise from dynamic equilibria in iminium intermediates. Validate ee at each step using chiral HPLC and cross-reference with optical rotation data. For example, this compound’s ee drops from 74% (intermediate) to unresolved levels post-decarbonylation, requiring mechanistic studies to identify racemization pathways .

Q. What protocols ensure reproducibility in this compound’s conversion to bis-lactams like (+)-epi-leuconolam?

PCC-mediated oxidation of (−)-rhazinilam under controlled conditions (4 Å molecular sieves, 18°C) yields separable bis-lactam diastereomers. Chromatographic resolution (silica gel, hexane/EtOAc gradients) and rigorous ee validation are critical to avoid false positives .

Q. How can researchers reconcile conflicting bioactivity data between synthetic and natural this compound?

Natural product isolation reports may omit minor enantiomers. Perform comparative bioassays using enantiopure synthetic standards. For example, synthetic (−)-leuconolam’s tubulin inhibition should match natural isolates within statistical error margins (p < 0.05) .

Q. What computational tools aid in predicting this compound’s reactivity during retrosynthetic planning?

DFT calculations model transition states for Michael additions and iminium formation. Compare predicted vs. experimental ee values to refine organocatalyst design. Software like Gaussian or ORCA is recommended for modeling non-covalent interactions .

Methodological Frameworks for Data Analysis

Q. How to prioritize conflicting hypotheses about this compound’s biosynthesis in Leuconotis species?

Apply the “principal contradiction” framework: Identify the hypothesis with the strongest empirical support (e.g., isotopic labeling studies). Secondary contradictions (e.g., enzyme promiscuity) are resolved through targeted gene knockout experiments .

Q. What statistical models are suitable for analyzing dose-response data in this compound’s anti-mitotic assays?

Nonlinear regression (e.g., Hill equation) quantifies IC₅₀ values. Use ANOVA to compare variances between synthetic batches, ensuring biological replicates (n ≥ 3) and blinded scoring to minimize bias .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.